molecular formula C11H12ClF3N4S B2753439 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide CAS No. 303150-11-0

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide

Cat. No. B2753439
CAS RN: 303150-11-0
M. Wt: 324.75
InChI Key: FFHWKLHNLOZMBJ-UHFFFAOYSA-N
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Description

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide, often referred to as 4-CTPC, is a synthetic compound that has been widely studied due to its potential applications in scientific research. It is a member of the pyridin-2-ylpiperazine family of compounds and has been used in a variety of research fields, including biochemistry and physiology. 4-CTPC has been found to possess a variety of biochemical and physiological effects, as well as a number of advantages and limitations for use in laboratory experiments.

Scientific Research Applications

Bacterial PPTase Inhibition

ML267 is a potent inhibitor of bacterial Sfp-PPTase, with an IC50 of 1.4 μM. Notably, it shows no activity toward the human orthologue, making it a promising candidate for antibacterial therapy . The inhibition of PPTase disrupts post-translational modifications essential for bacterial survival.

Antibacterial Activity

ML267 exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Importantly, it achieves this without causing rapid cytotoxicity in human cells. This dual effect—targeting bacterial PPTase while sparing human cells—makes ML267 an attractive antimicrobial agent .

Metabolite Attenuation

When applied to Bacillus subtilis at sublethal doses, ML267 attenuates the production of an Sfp-PPTase-dependent metabolite. This highlights its potential to interfere with secondary metabolism pathways in bacteria .

Resistance Mechanisms

Chemical genetic studies suggest that efflux mechanisms contribute to resistance in Escherichia coli. Understanding these mechanisms could guide further drug development .

Pharmacokinetics and ADME

ML267’s absorption, distribution, metabolism, and excretion (ADME) profiles have been studied in vitro and in vivo. These findings underscore its potential utility as a small-molecule inhibitor .

Mechanism of Action

Target of Action

The primary target of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide, also known as ML267, is the bacterial enzyme Phosphopantetheinyl transferase (PPTase) . PPTases are essential for bacterial cell viability and virulence as they catalyze a post-translational modification .

Mode of Action

ML267 exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This means that it binds to the active site of the bacterial Sfp-PPTase enzyme, inhibiting its function and thus preventing the post-translational modification that is essential for bacterial cell viability and virulence .

Biochemical Pathways

The inhibition of Sfp-PPTase by ML267 affects the secondary metabolism of bacteria . The secondary metabolism includes various biochemical pathways that produce a wide variety of compounds, many of which are involved in bacterial growth and virulence .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of ML267 have been studied in vitro and in vivo . These studies have highlighted the potential utility of this small-molecule inhibitor . .

Result of Action

The result of ML267’s action is the attenuation of the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . This leads to the thwarting of bacterial growth . Additional testing revealed antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

The efficacy and stability of ML267 can be influenced by various environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli . This suggests that the bacterial environment and its specific characteristics can impact the action of ML267.

properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N4S/c12-8-5-7(11(13,14)15)6-17-9(8)18-1-3-19(4-2-18)10(16)20/h5-6H,1-4H2,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHWKLHNLOZMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide

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